1-Bromo-7-(propan-2-yl)isoquinoline is a chemical compound with the molecular formula C₁₂H₁₂BrN. It belongs to the isoquinoline class, which consists of aromatic heterocyclic compounds characterized by a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and cardiovascular systems.
1-Bromo-7-(propan-2-yl)isoquinoline is classified as an isoquinoline derivative, which is significant in organic chemistry due to its diverse biological activities and applications in various fields, including medicinal chemistry and material science.
The synthesis of 1-Bromo-7-(propan-2-yl)isoquinoline typically involves bromination reactions. One common method includes:
The bromination reaction can be optimized by adjusting factors such as temperature, concentration of bromine, and reaction time to maximize yield. The use of catalysts or specific solvents may also enhance the efficiency of the reaction .
The molecular structure of 1-Bromo-7-(propan-2-yl)isoquinoline features a bromine atom attached to the 1-position of the isoquinoline core while a propan-2-yl group is located at the 7-position. The structural formula can be represented as follows:
The compound's InChI representation is:
The InChI Key is HPEFHTPJSCCRII-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
1-Bromo-7-(propan-2-yl)isoquinoline can undergo several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents employed.
The mechanism by which 1-Bromo-7-(propan-2-yl)isoquinoline exerts its biological effects typically involves interactions with specific molecular targets such as enzymes or receptors. In medicinal chemistry, isoquinoline derivatives have been shown to influence calcium ion concentrations in cardiomyocytes by blocking sodium and calcium channels .
1-Bromo-7-(propan-2-yl)isoquinoline is characterized by:
The compound exhibits standard properties associated with halogenated isoquinolines, including reactivity towards nucleophiles due to the presence of the bromine atom. Its solubility profile and stability depend on the solvent used and environmental conditions .
1-Bromo-7-(propan-2-yl)isoquinoline has several applications in scientific research:
Solid-phase synthesis enables efficient parallel synthesis of isoquinoline derivatives through resin-bound intermediates. Wang-type resins serve as robust platforms for constructing the isoquinoline core, where o-alkynyl benzaldehydes are immobilized prior to nucleophilic addition-cyclization sequences [2]. The C-7 isopropyl group is introduced via pre-functionalized building blocks during the assembly process, leveraging combinatorial chemistry principles to generate diverse analogues. After cyclization, the brominated isoquinoline is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane mixtures, yielding products with purities >85% (HPLC analysis). This approach facilitates rapid library generation for structure-activity relationship studies, particularly valuable in medicinal chemistry applications where molecular diversity is essential [2] [8].
Palladium-catalyzed cascades offer atom-economical routes to the isoquinoline scaffold. A microwave-assisted reductive cyclization of oxazolidine derivatives (e.g., compound 14) generates alkene intermediates (15), which undergo acid-mediated aromatization to yield 4-substituted isoquinolines (16) [4]. For C-7 pre-functionalized systems, silver-mediated electrophilic cyclization of 2-alkynylbenzaldoximes (1) initiates 6-endo-dig cyclization, forming isoquinoline N-oxides as key intermediates [4] [6]. These species undergo Pictet-Spengler-type reactions with isocyanides or carbodiimides to introduce C-1 nitrogenous substituents. Subsequent bromination at C-1 proceeds with high regioselectivity due to the N-oxide's directing effect. Rhodium(III) catalysts enable C-H functionalization strategies, where sulfoxonium ylides couple with benzaldoxime derivatives to install C-3 aryl groups in a single operation [4].
Table 1: Transition Metal-Catalyzed Isoquinoline Synthesis Approaches
Catalyst System | Starting Material | Key Intermediate | Product | Yield Range |
---|---|---|---|---|
Pd(OAc)₂/ligand | Oxazolidine 14 | Alkene 15 | Isoquinoline 16 | 70-85% |
AgOTf | 2-Alkynylbenzaldoxime 1 | Isoquinoline N-oxide | 1-Aminoisoquinolines | 65-92% |
[RhCp*Cl₂]₂ | Benzaldoxime 41 + sulfoxonium ylide 44 | Rhodacycle 45 | 3-Aryl isoquinoline 46 | 60-78% |
Pd/Xu-Phos | 2-Iodobenzamide 27 + boronic ester 28 | - | 4,4-Disubstituted dihydroisoquinolinone 30 | 75-90% |
Regioselective bromination at C-1 capitalizes on the isoquinoline ring's inherent electronic asymmetry. Electrophilic aromatic substitution (EAS) occurs preferentially at C-1 due to its higher electron density compared to other positions, as confirmed by molecular electrostatic potential calculations [1] [6]. Optimal conditions employ dibromoisocyanuric acid (DBI) or N-bromosuccinimide (NBS) in concentrated H₂SO₄ at –30°C to –15°C, achieving 50–64% isolated yields of the monobrominated product [1]. The protonated isoquinoline under acidic conditions further enhances C-1 nucleophilicity, directing electrophiles to this position. Kinetic studies reveal second-order dependence on brominating agent concentration, supporting a mechanism involving sigma complex formation as the rate-determining step. Bromination above –15°C leads to di-brominated byproducts (up to 22%), underscoring the necessity for cryogenic conditions to maintain selectivity [1] [6].
Table 2: Bromination Optimization Parameters
Brominating Agent | Temperature Range | Reaction Time | Monobrominated Yield | Major Byproducts |
---|---|---|---|---|
NBS in H₂SO₄ (1M) | –30°C to –25°C | 4.5 hours | 58% | 1,5-Dibromo (8%) |
DBI in H₂SO₄ (1M) | –20°C to –15°C | 5 hours | 64% | 1,8-Dibromo (12%) |
Br₂ in CHCl₃ | 0°C to 5°C | 2 hours | 28% | 1,6-Dibromo (22%) |
Classical Friedländer annulation is adapted for C-7 functionalization using 2-amino-4-isopropylbenzaldehyde as a key synthon. Condensation with α-methylene ketone equivalents (e.g., ethyl bromopyruvate) under basic conditions (KOH/EtOH) yields 7-isopropylisoquinoline-3-carboxylates [3] [6]. Microwave irradiation (120°C, 30 min) significantly enhances reaction efficiency (85% yield vs. 48% under conventional reflux). Acid-catalyzed conditions (PTSA/toluene) are employed for ketones lacking enolizable protons, facilitating dehydration-cyclization. The isopropyl group originates from cuminaldehyde derivatives or via Pd-catalyzed Kumada coupling on pre-formed 7-bromoisoquinolines, though the latter requires additional steps. Lewis acid catalysts (SnCl₄) improve yields with sterically hindered ketones by activating carbonyl groups toward nucleophilic attack by the ortho-amino functionality [4] [6].
The C-1 bromine atom serves as a versatile handle for cross-coupling. Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids proceed efficiently under Pd(PPh₃)₄ catalysis (2–5 mol%) in dioxane/H₂O (3:1) at 80–90°C, yielding biaryl derivatives (e.g., 1-phenyl-7-isopropylisoquinolines) in 75–92% yields [1] [4]. Key considerations include:
Allylation reactions employ allyl acetates (e.g., 37) under Pd(0) catalysis via tandem allylation-amination cascades. The process initiates with oxidative addition of Pd(0) into the C-Br bond, followed by allyl migration to form π-allyl Pd complexes. Nucleophilic attack by the isoquinoline nitrogen generates 1-allylated tetrahydroisoquinolines (39), which undergo dehydrogenation to aromatic systems using DDQ [4] [5]. Alternatively, direct allylation of 1-bromo-7-isopropylisoquinoline with allyl stannanes under Cu(I) catalysis provides access to C-1 allylated products without affecting the isopropyl group [5].
Table 3: Suzuki-Miyaura Coupling Derivatives of 1-Bromo-7-(propan-2-yl)isoquinoline
Boronic Acid | Catalyst System | Conditions | Product | Yield | Application Context |
---|---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Dioxane/H₂O 3:1, 90°C, 12h | 1-Phenyl-7-isopropylisoquinoline | 88% | Fluorescent probes |
4-Pyridylboronic acid pinacol ester | Pd(dppf)Cl₂ (5 mol%) | DMF, 100°C, 24h | 1-(Pyridin-4-yl)-7-isopropylisoquinoline | 76% | Kinase inhibitors |
3-Thienylboronic acid | Pd(OAc)₂/XPhos (4 mol%) | THF/H₂O 4:1, 80°C, 8h | 1-(Thiophen-3-yl)-7-isopropylisoquinoline | 82% | Material science |
4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Dioxane/EtOH 2:1, reflux, 18h | 1-(4-Carboxyphenyl)-7-isopropylisoquinoline | 70% | Metal-organic frameworks |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9